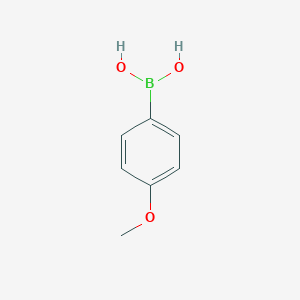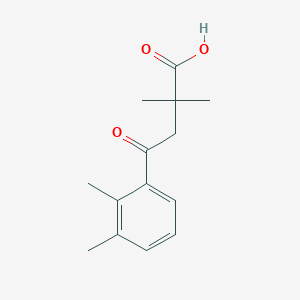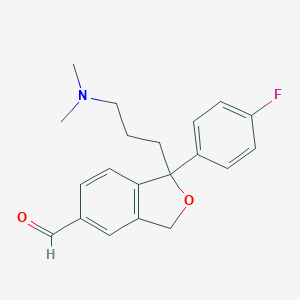
3-(Bromometil)fenil isotiocianato
Descripción general
Descripción
3-(Bromomethyl)phenyl isothiocyanate is an organic compound with the molecular formula C8H6BrNS and a molecular weight of 228.11 g/mol . It is a derivative of phenyl isothiocyanate, where a bromomethyl group is attached to the phenyl ring. This compound is widely used in scientific research and industrial applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
3-(Bromomethyl)phenyl isothiocyanate is used in various scientific research applications, including:
Chemical Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Bioconjugation: The compound is used as a cross-linking reagent in bioconjugation techniques, where it helps link biomolecules such as proteins and nucleic acids.
Fluorescent Labeling: It is employed in the preparation of fluorescent labels for imaging and diagnostic purposes.
Mecanismo De Acción
Target of Action
The primary target of 3-(Bromomethyl)phenyl isothiocyanate is pyridyl-nitrogen . This compound acts as a hetero-bifunctional linker, specifically for the quaternisation of pyridyl-nitrogen, in order to introduce an amine or thiol reactive group .
Mode of Action
3-(Bromomethyl)phenyl isothiocyanate interacts with its target, pyridyl-nitrogen, through a process known as quaternisation . This interaction introduces an amine or thiol reactive group, which can further react with other molecules .
Result of Action
The result of the action of 3-(Bromomethyl)phenyl isothiocyanate is the introduction of an amine or thiol reactive group . This allows the compound to serve as a building block for the preparation of fluorescent labels .
Análisis Bioquímico
Biochemical Properties
3-(Bromomethyl)phenyl isothiocyanate interacts with various enzymes and proteins. It is used as a cross-linking reagent . The nature of these interactions is primarily through the quaternisation of pyridyl-nitrogen .
Cellular Effects
It is known that isothiocyanates, a class of compounds to which 3-(Bromomethyl)phenyl isothiocyanate belongs, can modulate a large number of cancer-related targets or pathways .
Molecular Mechanism
The molecular mechanism of 3-(Bromomethyl)phenyl isothiocyanate involves its role as a hetero-bifunctional linker. It facilitates the quaternisation of pyridyl-nitrogen, thereby introducing an amine or thiol reactive group . This process is crucial in the preparation of fluorescent labels .
Temporal Effects in Laboratory Settings
It is known that this compound has a melting point of 35-38°C and is soluble in chloroform .
Métodos De Preparación
The synthesis of 3-(Bromomethyl)phenyl isothiocyanate typically involves the reaction of 3-(Bromomethyl)aniline with thiophosgene. The reaction is carried out in an organic solvent such as chloroform or dichloromethane under controlled temperature conditions . The reaction can be represented as follows:
3-(Bromomethyl)aniline+Thiophosgene→3-(Bromomethyl)phenyl isothiocyanate+Hydrogen chloride
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
3-(Bromomethyl)phenyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, forming corresponding substituted products.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles, leading to the formation of thiourea derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these reactions are less common compared to substitution and addition reactions.
Common reagents used in these reactions include sodium hydroxide, potassium carbonate, and various organic solvents. The major products formed depend on the specific reaction conditions and the nature of the nucleophile involved .
Comparación Con Compuestos Similares
3-(Bromomethyl)phenyl isothiocyanate can be compared with other similar compounds such as phenyl isothiocyanate and 4-(Bromomethyl)phenyl isothiocyanate. While all these compounds contain the isothiocyanate functional group, the position and nature of the substituents on the phenyl ring influence their reactivity and applications. For example, 4-(Bromomethyl)phenyl isothiocyanate has the bromomethyl group at the para position, which may result in different reactivity compared to the meta position in 3-(Bromomethyl)phenyl isothiocyanate .
Similar Compounds
- Phenyl isothiocyanate
- 4-(Bromomethyl)phenyl isothiocyanate
- 2-(Bromomethyl)phenyl isothiocyanate
These compounds share similar chemical properties but differ in their specific applications and reactivity due to the position of the substituents on the phenyl ring.
Propiedades
IUPAC Name |
1-(bromomethyl)-3-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS/c9-5-7-2-1-3-8(4-7)10-6-11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUFZEMMKGWNCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=C=S)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90437548 | |
| Record name | 3-(Bromomethyl)phenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155863-31-3 | |
| Record name | 1-(Bromomethyl)-3-isothiocyanatobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155863-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Bromomethyl)phenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Bromomethyl)phenyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![D-[1,2-13C2]glucose](/img/structure/B118848.png)






![D-[5-2H]glucose](/img/structure/B118869.png)





